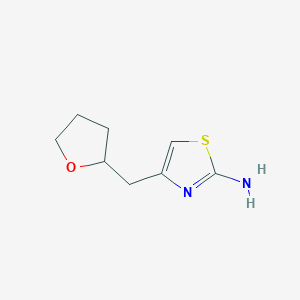

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Description

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a tetrahydrofuran (oxolane) moiety linked via a methylene group to the 4-position of the thiazole ring, with an amine group at position 2.

Properties

IUPAC Name |

4-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)4-7-2-1-3-11-7/h5,7H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMCGEAIRCDEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with oxolane derivatives under specific conditions. One common method involves the use of oxolane-2-carbaldehyde as a starting material, which reacts with 2-aminothiazole in the presence of a suitable catalyst and solvent to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield thiazolidine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is , with a molecular weight of 212.31 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an oxolane (tetrahydrofuran) moiety that enhances its solubility and bioavailability.

Biological Activities

1. Antimicrobial Properties:

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Thiazole compounds have been linked to the inhibition of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Effects:

The compound's thiazole core has been associated with anti-inflammatory properties. Studies have shown that derivatives of thiazole can inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This suggests that this compound could potentially be developed into therapeutic agents for treating inflammatory conditions.

3. Anticancer Activity:

Thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of the oxolane group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation . Research indicates that certain thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Pharmacological Insights

1. Structure-Activity Relationship (SAR):

Research into the structure-activity relationship of thiazole compounds has revealed that modifications at specific positions on the thiazole ring can significantly influence biological activity. For instance, the addition of alkyl or aryl groups may enhance potency against specific targets .

2. Molecular Docking Studies:

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how structural modifications can optimize interactions with target proteins involved in disease processes .

Case Studies

Several studies have documented the applications and effectiveness of thiazole derivatives:

-

Anti-inflammatory Study:

A recent study synthesized a series of thiazole-based compounds and evaluated their efficacy in inhibiting COX enzymes. The results indicated that certain derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like meloxicam . -

Antimicrobial Evaluation:

In another study focusing on antimicrobial properties, various thiazole compounds were tested against Gram-positive and Gram-negative bacteria. The findings suggested that some derivatives showed promising antibacterial activity, warranting further investigation into their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., nitrophenyl, chlorophenyl) are common and often associated with dye applications or biological activity (e.g., anti-inflammatory, antimicrobial) .

- Biological Activity : Chlorophenyl and adamantyl derivatives show significant anti-inflammatory and anti-tubercular activities, respectively . The oxolane-containing analog’s biological profile remains unexplored but could be inferred to differ due to its unique substituent.

Biological Activity

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with an oxolane moiety, which contributes to its unique chemical reactivity and biological properties. Its molecular formula is , and it has a molecular weight of approximately 170.23 g/mol. The presence of both thiazole and oxolane rings suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The thiazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the oxolane ring may enhance binding affinity and specificity for certain targets, leading to modulation of various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its potential as an antimicrobial agent. The compound's structure suggests that it may interfere with bacterial growth by inhibiting essential enzymes or disrupting cellular processes.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that related thiazole compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. For instance, derivatives similar to this compound demonstrated significant increases in apoptotic markers when tested against these cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the oxolane and thiazole components can significantly impact the compound's efficacy:

Case Studies and Research Findings

- Antimicrobial Evaluation : In one study, derivatives of thiazole were tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. The mechanism was linked to enzyme inhibition critical for bacterial survival.

- Apoptosis Induction : A notable case involved a derivative that induced a significant increase in annexin V-FITC positive cells in MDA-MB-231 lines by approximately 22-fold compared to control groups, indicating strong apoptotic effects .

- Inhibitory Effects on Enzymes : Compounds structurally similar to this compound have shown potent inhibitory effects on carbonic anhydrase IX (CA IX), with IC50 values indicating high selectivity over other isoforms. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Basic: What are common synthetic routes for preparing 4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine derivatives?

Methodological Answer:

A standard approach involves condensation reactions between thiourea derivatives and α-haloketones or α-halocarbonyl intermediates. For example, refluxing 2-aminothiazole precursors with aldehydes in ethanol, catalyzed by acetic acid, can yield Schiff base derivatives . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical. Reflux times typically range from 3–7 hours, with yields improved by recrystallization from ethanol or dichloromethane .

Advanced: How can X-ray crystallography be optimized for structural determination of thiazole derivatives with flexible substituents?

Methodological Answer:

For flexible substituents (e.g., oxolanylmethyl groups), high-resolution data collection (MoKα radiation, λ = 0.71073 Å) and low-temperature measurements (e.g., 100 K) reduce thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered moieties. Key parameters include:

- Space group determination (e.g., monoclinic P2₁) .

- Absorption correction (multi-scan methods like SADABS) .

- Refinement convergence criteria (R1 < 0.05, wR2 < 0.10) .

For twinned crystals, twin-law refinement in SHELXL is essential .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound analogs?

Methodological Answer:

- Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains .

- Time-kill kinetics assess bactericidal vs. bacteriostatic effects.

- Biofilm inhibition assays (crystal violet staining) quantify disruption of microbial adhesion .

Advanced: How can computational modeling resolve discrepancies between predicted and experimental structural data?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometries and compare with X-ray bond lengths/angles .

- Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯π contacts) .

- Reconcile torsional mismatches (e.g., oxolane ring puckering) by constraining dihedral angles during refinement .

Advanced: What strategies improve synthetic yields of Schiff base derivatives from 2-aminothiazoles?

Methodological Answer:

- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 7 hours) and improves yields by 15–20% .

- Catalyst screening : p-TsOH or molecular sieves enhance imine formation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase solubility of aromatic aldehydes .

Basic: What spectroscopic techniques are critical for characterizing thiazole derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., oxolane protons at δ 3.5–4.0 ppm, thiazole C-2 amine at δ 160–165 ppm) .

- FTIR : Confirm amine (–NH₂) stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .

- Mass spectrometry : HRMS validates molecular ion peaks (e.g., m/z 252.33 for C₁₅H₁₂N₂S) .

Advanced: How to analyze non-covalent interactions in crystal packing of thiazole derivatives?

Methodological Answer:

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H⋯N, π–π stacking) .

- Topology analysis (Mercury software) visualizes hydrogen-bonding networks and van der Waals interactions .

- Energy frameworks (CrystalExplorer) estimate interaction energies (electrostatic vs. dispersion) .

Basic: What are the challenges in purifying this compound derivatives?

Methodological Answer:

- Column chromatography (silica gel, ethyl acetate/hexane eluent) separates polar byproducts.

- Recrystallization from ethanol/water mixtures removes unreacted precursors.

- HPLC (C18 column, acetonitrile/water gradient) resolves enantiomers if chiral centers are present .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-based kinase inhibitors?

Methodological Answer:

- Molecular docking (AutoDock Vina) predicts binding poses against targets like CDK2 or IKBKG .

- Free-energy perturbation (FEP) calculates ΔΔG values for substituent modifications (e.g., oxolane vs. morpholine) .

- Pharmacophore modeling identifies critical features (e.g., hydrogen bond acceptors at C-2 amine) .

Advanced: What are best practices for handling light-sensitive thiazole derivatives during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.